5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid
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Overview
Description
5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H4Cl2O2S and a molecular weight of 211.066 g/mol . It is characterized by the presence of a thiophene ring substituted with chlorine and chloromethyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid typically involves the chlorination of thiophene derivatives. One common method includes the chloromethylation of 5-chlorothiophene-2-carboxylic acid using formaldehyde and hydrochloric acid under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms, yielding less substituted thiophene derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, and reduced thiophene compounds .
Scientific Research Applications
5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes . This interaction can disrupt normal cellular processes, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-methylthiophene-2-carboxylic acid: Similar structure but with a methyl group instead of a chloromethyl group.
4,5-Dichlorothiophene-2-carboxylic acid: Contains two chlorine atoms on the thiophene ring.
2-Chloro-5-(chloromethyl)thiophene: Lacks the carboxylic acid group.
Uniqueness
5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis . Its ability to undergo various chemical transformations and its applications in multiple fields highlight its importance in scientific research and industrial applications .
Properties
IUPAC Name |
5-chloro-4-(chloromethyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c7-2-3-1-4(6(9)10)11-5(3)8/h1H,2H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRDDHIAGXFXJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676557 |
Source
|
Record name | 5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-49-9 |
Source
|
Record name | 5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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